molecular formula C19H19NO4 B11394621 N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide

N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11394621
M. Wt: 325.4 g/mol
InChI Key: WCBIPNYTAHGZKV-UHFFFAOYSA-N
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Description

N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide: is an organic compound characterized by the presence of furan and phenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-furylmethylamine and 4-methylphenoxyacetic acid.

    Amide Bond Formation: The primary step involves the formation of an amide bond between 2-furylmethylamine and 4-methylphenoxyacetic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Automation: Integrating automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetamide backbone provides structural rigidity, enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-furylmethyl)acetamide: Lacks the phenoxy group, resulting in different chemical and biological properties.

    2-(4-methylphenoxy)acetamide: Lacks the furan groups, affecting its reactivity and applications.

    N,N-bis(2-thienylmethyl)-2-(4-methylphenoxy)acetamide: Contains thiophene rings instead of furan, leading to variations in electronic properties and reactivity.

Uniqueness

N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide is unique due to the combination of furan and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the exploration of new scientific avenues.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C19H19NO4/c1-15-6-8-16(9-7-15)24-14-19(21)20(12-17-4-2-10-22-17)13-18-5-3-11-23-18/h2-11H,12-14H2,1H3

InChI Key

WCBIPNYTAHGZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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